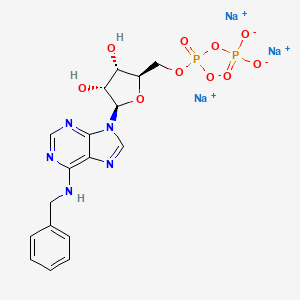
Fmoc-D-Ser(Po(Obzl)Oh)-OH
Vue d'ensemble
Description
Fmoc-D-Ser(Po(Obzl)Oh)-OH (FDSO) is an organic compound with a wide range of applications in the field of synthetic organic chemistry. It is a derivative of the amino acid serine, and is used in the synthesis of peptides, proteins, and other organic molecules. FDSO is also used in the synthesis of peptide-based therapeutic agents, and can be used to create a variety of compounds with different properties and functions.
Applications De Recherche Scientifique
Phosphopeptide Synthesis
Fmoc-D-Ser(Po(Obzl)Oh)-OH plays a significant role in the synthesis of phosphopeptides, which are critical for biological research and therapeutic applications. For instance, White (2001) discusses the optimization of coupling methods for the introduction of mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, including this compound, in phosphopeptide synthesis (White, 2001). Luo et al. (2006) demonstrate the use of this compound in the manual synthesis of a phosphopeptide related to the C-terminal of the c-Fos protein, showcasing its utility in peptide research (Luo et al., 2006).
Peptide Research and Analysis
In peptide research, this compound is used for the synthesis of various peptides, including multiphosphorylated sequences. For example, O’Brien-Simpson et al. (2007) describe the synthesis of a multiphosphorylated peptide sequence from phosphophoryn, using this compound as a building block (O’Brien-Simpson et al., 2007).
Material Science and Nanotechnology
This compound has implications in material science and nanotechnology as well. Kshtriya et al. (2021) report the self-assembly of Fmoc variants of amino acids, including this compound, under different conditions, indicating its potential in designing novel materials and nanostructures (Kshtriya et al., 2021).
Glycopeptide Synthesis
In glycopeptide synthesis, this compound is used to introduce glycosylated structures into peptides. For example, Ryan et al. (2017) describe the use of a related Fmoc-Ser derivative for efficient O-glycosylation in peptide synthesis (Ryan et al., 2017).
Phosphorylation Studies
This compound is pivotal in studies involving phosphorylation, a key post-translational modification in proteins. Perich (1997) discusses the use of Fmoc-protected phosphoamino acids, like this compound, for synthesizing Tyr(P)-containing peptides, essential for studying phosphorylation in biological systems (Perich, 1997).
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24NO8P/c27-24(28)23(16-34-35(30,31)33-14-17-8-2-1-3-9-17)26-25(29)32-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)(H,30,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPUWGDUVAAWJY-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COP(=O)(O)OC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3AR,4R,4aR,7aR,8R,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437111.png)


![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1437118.png)


![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)



